1-Bromoazulene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoazulene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCRFNZRJRMLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484718 | |
| Record name | Azulene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61035-76-5 | |
| Record name | Azulene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromoazulene and Its Analogues
Direct Halogenation Strategies
Direct bromination of the azulene (B44059) nucleus offers a straightforward approach to introduce bromine atoms. This strategy primarily involves electrophilic aromatic substitution reactions.
Electrophilic bromination of azulene systems can be achieved using various brominating reagents, with N-halosuccinimides and sodium monobromoisocyanurate being prominent examples.
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic compounds, offering a more convenient alternative to elemental bromine nankai.edu.cnmasterorganicchemistry.com. The reaction of azulene with NBS can lead to the formation of both mono- and di-brominated products. Treatment of azulene with NBS typically results in a mixture of 1-bromoazulene and 1,3-dibromoazulene (B1595116), owing to the enhanced reactivity of the initially formed this compound nih.gov. For instance, the reaction of azulene with NBS in chloroform, often with the addition of acetic acid, can yield 1,3-dibromoazulene in good yields nankai.edu.cn.
While direct bromination of azulene with NBS often leads to mixtures, specific conditions can favor certain products. For example, the reaction of 2-methylazulene (B1625034) with NBS in benzene (B151609) at room temperature provided 1-bromo-2-methylazulene in excellent yield tandfonline.com. Under more forcing conditions (reflux for 24 hours), the same reaction yielded 1-bromo-2-(bromomethyl)azulene in 86% yield, indicating potential for side-chain bromination under radical conditions tandfonline.com. The mechanism of NBS bromination of azulene is generally considered ionic, involving electrophilic attack by a polarized bromine species generated from NBS, rather than a radical pathway stackexchange.com.
Sodium monobromoisocyanurate (SMBI) has emerged as a versatile and efficient brominating agent for various aromatic moieties, including azulene derivatives researchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net. SMBI offers advantages such as mild reaction conditions and the ability to perform ionic and regioselective brominations tandfonline.comtandfonline.com. In the presence of water, SMBI can hydrolyze to generate hypobromic acid, which serves as a source of the bromonium cation, thereby accelerating the bromination process researchgate.nettandfonline.comtandfonline.com. Protic solvents like ethanol (B145695) also promote these reactions, potentially through the formation of ethyl hypobromite (B1234621) researchgate.nettandfonline.comtandfonline.com.
Studies have shown that SMBI effectively brominates substituted azulenes. For example, the bromination of methyl azulene-1-carboxylate with SMBI in dichloromethane (B109758) yielded the 3-bromo-substituted product in low yield (6%) under reflux conditions tandfonline.com. However, when the reaction was conducted in a dichloromethane-water mixture, high yields of the 3-bromo-substituted product were obtained researchgate.nettandfonline.comtandfonline.com. Similarly, 1-acetylazulene (B8715929) reacted with SMBI in dichloromethane-water to afford the corresponding 3-bromo-substituted product in high yields researchgate.nettandfonline.comtandfonline.com. SMBI has also been used to brominate 1-alkylazulenes (methyl, ethyl, propyl), yielding the 3-bromo-substituted derivatives in low to moderate yields researchgate.nettandfonline.comtandfonline.com. It is noted that SMBI is less effective for brominating acetyl side chains tandfonline.comtandfonline.com.
Table 1: SMBI Bromination of Azulene Derivatives
| Substrate | Reagent | Solvent/Conditions | Product (Type) | Yield | Reference |
| Methyl azulene-1-carboxylate | SMBI | DCM, reflux, 1h | 3-bromo-substituted | 6% | tandfonline.com |
| Methyl azulene-1-carboxylate | SMBI | DCM/Water, reflux | 3-bromo-substituted | High | researchgate.nettandfonline.comtandfonline.com |
| Methyl azulene-1-carboxylate | SMBI | Ethanol, reflux | 3-bromo-substituted | Good | researchgate.nettandfonline.comtandfonline.com |
| 1-Acetylazulene | SMBI | DCM/Water | 3-bromo-substituted | High | researchgate.nettandfonline.comtandfonline.com |
| 1-Methylazulene | SMBI | Not specified | 1-bromo-3-methylazulene | Low-Mod | researchgate.nettandfonline.comtandfonline.com |
| 1-Ethylazulene | SMBI | Not specified | 1-bromo-3-ethylazulene | Low-Mod | researchgate.nettandfonline.comtandfonline.com |
| 1-Propylazulene | SMBI | Not specified | 1-bromo-3-propylazulene | Low-Mod | researchgate.nettandfonline.comtandfonline.com |
The regioselectivity of the direct bromination of azulene is a crucial aspect of its synthesis. Azulene's electronic structure, with a higher electron density in the five-membered ring (akin to cyclopentadienide) and a more positive character in the seven-membered ring (akin to tropylium), dictates its reactivity towards electrophiles stackexchange.com. Electrophilic attack generally occurs preferentially at the C1 and C3 positions stackexchange.comresearchgate.netresearchgate.net.
When using NBS, the initial bromination at the C1 position can lead to a more reactive intermediate, which can then undergo further bromination at the C3 position, resulting in 1,3-dibromoazulene nankai.edu.cnnih.gov. This highlights the challenge of achieving selective mono-bromination at the C1 position using NBS without careful control of stoichiometry and conditions.
SMBI, on the other hand, has demonstrated a tendency to install bromine at the C3 position when applied to 1-substituted azulenes, such as methyl azulene-1-carboxylate and 1-alkylazulenes researchgate.nettandfonline.comtandfonline.com. This observation suggests that the substituent at the C1 position influences the regiochemical outcome of SMBI-mediated bromination, directing the incoming electrophile to the adjacent C3 position. The formation of 3-bromo-substituted products from 1-substituted azulenes is a notable regiochemical trend observed with SMBI researchgate.nettandfonline.comtandfonline.com.
Table 2: NBS Bromination of Azulene Derivatives
| Substrate | Reagent | Solvent/Conditions | Product (Type) | Yield | Reference |
| Azulene | NBS | CHCl₃ / AcOH | 1,3-Dibromoazulene | 86% | nankai.edu.cn |
| 2-Methylazulene | NBS | Benzene, RT, 1h | 1-bromo-2-methylazulene | Excellent | tandfonline.com |
| 2-Methylazulene | NBS | Benzene, reflux, 24h | 1-bromo-2-(bromomethyl)azulene | 86% | tandfonline.com |
| Vinylheptafulvenes | NBS | Benzoyl peroxide, light | 3-bromo-DHAs | Not specified | beilstein-journals.org |
| Azulene | NBS | Not specified | This compound + 1,3-dibromoazulene | Mixture | nih.gov |
Electrophilic Bromination of Azulene Systems
Utilizing N-Halosuccinimides and Related Reagents
Precursor-Mediated Synthetic Routes to this compound
Beyond direct bromination, synthetic routes employing specific precursors offer alternative pathways to functionalized azulenes, including bromoazulene derivatives.
Tropones and their derivatives serve as established and versatile precursors for the synthesis of the azulene skeleton researchgate.netnih.govacs.orgresearchgate.netnih.govmdpi.comrloginconsulting.comhelsinki.firesearchgate.netwikipedia.org. Various methods have been developed utilizing tropone (B1200060) derivatives, often involving reactions with active methylene (B1212753) compounds, enamines, or enol ethers, to construct the fused ring system of azulenes researchgate.netnih.govacs.orgresearchgate.netnih.govmdpi.com. These strategies allow for the introduction of diverse substituents onto the azulene core during its formation.
While tropones are primarily used for building the azulene framework, research has also focused on synthesizing bromoazulene derivatives using tropone chemistry helsinki.fi. For example, a study by Matsumura et al. in 1962 explored the syntheses of bromoazulene derivatives, referencing tropone chemistry helsinki.fi. Although specific details on the direct synthesis of this compound from tropones are not elaborated in the provided snippets, these methods provide access to substituted azulenes that can subsequently be subjected to bromination, or potentially involve brominated tropone precursors. For instance, bromination of dihydrocyclopent[a]azulenes, which are related azulene structures, has been achieved using NBS to yield monobromides nih.gov.
Compound List
this compound
1,3-Dibromoazulene
3-Bromoazulene
1-Bromo-2-methylazulene
1-Bromo-2-(bromomethyl)azulene
1-Bromo-3-ethylazulene
1-Bromo-3-methylazulene
1-Bromo-3-propylazulene
Methyl azulene-1-carboxylate
1-Acetylazulene
1-Methylazulene
1-Ethylazulene
1-Propylazulene
Vinylheptafulvenes (VHFs)
Dihydroazulene (DHA)
3-Bromo-DHAs
Tropones
2H-Cyclohepta[b]furan-2-one
N-Bromosuccinimide (NBS)
Sodium Monobromoisocyanurate (SMBI)
Hypobromic Acid
Ethyl Hypobromite
Bromine (Br₂)
Succinimide
Reactivity and Mechanistic Investigations of 1 Bromoazulene
Transition Metal-Catalyzed Cross-Coupling Reactions of 1-Bromoazulene
Palladium-Catalyzed Coupling Reactions of this compound
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a valuable substrate in these transformations. Its aryl bromide moiety readily undergoes oxidative addition with palladium(0) species, initiating catalytic cycles for various coupling reactions.
Sonogashira-Hagihara Coupling with this compound
The Sonogashira-Hagihara coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orgbyjus.comorganic-chemistry.orgrsc.orglibretexts.org. This reaction is crucial for synthesizing conjugated systems, including those found in pharmaceuticals, natural products, and materials science wikipedia.orgbyjus.com. While the precise mechanism involving this compound is not detailed in the provided search results, the general Sonogashira mechanism involves palladium-catalyzed oxidative addition of the aryl halide, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to form the desired product wikipedia.orgbyjus.com. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent organic-chemistry.orgrsc.orglibretexts.orgrsc.orgchemrxiv.org. Research has also explored copper-free Sonogashira couplings and aqueous conditions using surfactants organic-chemistry.orgrsc.org.
Suzuki-Miyaura Coupling with this compound Derivatives
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds (like boronic acids) and organohalides or pseudohalides, catalyzed by palladium complexes libretexts.orgyonedalabs.comwikipedia.org. This reaction is highly versatile and widely used due to its broad substrate scope, tolerance of functional groups, and mild reaction conditions libretexts.orgyonedalabs.comwikipedia.org. The general catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the activated organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.orgyonedalabs.comwikipedia.orgchemrxiv.org.
While specific examples directly involving this compound in Suzuki-Miyaura couplings were not explicitly detailed in the search results, the general principles apply. Azulene (B44059) derivatives, including halogenated ones, have been utilized in Suzuki-Miyaura reactions to synthesize complex polycyclic aromatic hydrocarbons and materials mdpi.comresearchgate.netresearchgate.netbeilstein-journals.org. For instance, dibromoazulenes have been coupled with boronic acids to form substituted biazulenes researchgate.net. The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., K₂CO₃, K₃PO₄), and a solvent (e.g., dioxane, toluene) yonedalabs.comnih.govrsc.org.
Buchwald-Hartwig Amination Utilizing Bromoazulenes
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl or vinyl halides wikipedia.orglibretexts.orgnumberanalytics.comprinceton.edujkchemical.comorganic-chemistry.org. This reaction is vital for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products wikipedia.orglibretexts.orgjkchemical.com. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by amine coordination, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst wikipedia.orglibretexts.orgnumberanalytics.comjkchemical.com. Key to the success of this reaction are palladium catalysts often paired with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, BINAP, P(t-Bu)₃) which facilitate oxidative addition and stabilize intermediates libretexts.orgnumberanalytics.comprinceton.edujkchemical.com. Bases such as NaOt-Bu or LiHMDS are commonly used libretexts.orgnumberanalytics.comjkchemical.com.
While direct examples with this compound were not found, bromoazulene derivatives are amenable to this reaction. The general scope includes various amines and aryl halides wikipedia.orglibretexts.orgjkchemical.com. The reaction conditions, including solvent (e.g., toluene, THF, dioxane), base, temperature, and ligand choice, are critical for optimizing yields and substrate scope chemrxiv.orglibretexts.orgnumberanalytics.comjkchemical.com.
Nickel-Catalyzed Cross-Couplings Involving this compound
Nickel catalysis offers a cost-effective and often complementary alternative to palladium for various cross-coupling reactions. Nickel catalysts can activate a broader range of substrates, including less reactive aryl chlorides, and can also mediate different types of transformations.
Homocoupling Reactions of Bromoazulenes
Nickel catalysts are effective in promoting the homocoupling of aryl halides to form biaryl compounds nih.gov. This process typically involves the reductive coupling of two aryl halide molecules. For instance, nickel catalysis, often with zinc as a reducing agent and phosphine ligands, has been used to homocouple aryl bromides and other halides nih.gov. The mechanism generally involves oxidative addition of the aryl halide to a Ni(0) species, followed by further reactions leading to reductive elimination of the biaryl product and regeneration of the nickel catalyst nih.govrsc.orgnih.gov. While specific homocoupling of this compound was not detailed, the general applicability of nickel catalysts to aryl halides suggests its potential in such reactions.
Cross-Coupling with Organometallic Reagents
Nickel catalysis is also widely employed for cross-coupling reactions with various organometallic reagents, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and organoboron compounds (Suzuki-Miyaura coupling) mdpi.comnih.govnih.govmdpi.comchemrxiv.orgmit.eduresearchgate.netmsu.edumit.edu. These reactions allow for the formation of new carbon-carbon bonds by coupling aryl or vinyl halides with diverse organometallic nucleophiles.
While direct examples of this compound coupling with specific organometallic reagents using nickel catalysis were not explicitly found, the established reactivity of aryl bromides in nickel-catalyzed cross-couplings suggests that this compound would be a suitable substrate for such transformations, enabling the synthesis of various substituted azulene derivatives.
Computational and Theoretical Studies of 1 Bromoazulene
Spectroscopic Property Predictions and Correlations with Experimental Data
Theoretical calculations are employed to predict various spectroscopic properties, which are then compared with experimental data to validate the computational models and assign observed spectral features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for molecular structure determination. Computational methods, such as DFT combined with the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to predict NMR chemical shifts for both ¹H and ¹³C nuclei nih.govmdpi.comnrel.gov. These calculations involve optimizing molecular geometries and then computing the shielding tensors for each atom. Common DFT functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, are frequently employed researchgate.netnih.gov.
While specific experimental and computed NMR chemical shift data for 1-Bromoazulene were not detailed in the provided search results, studies on related azulene (B44059) derivatives and general NMR prediction methodologies highlight the process. For instance, research on various organic molecules indicates that DFT calculations, when properly benchmarked, can achieve high accuracy in predicting chemical shifts, with mean absolute errors typically in the range of 0.1-0.5 ppm for ¹H and 1-3 ppm for ¹³C nih.govnrel.govnih.gov. These predictions are crucial for assigning signals in experimental spectra and confirming the structure of synthesized compounds researchgate.netacs.org.
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption spectra, including UV-Vis spectra gaussian.comfaccts.derespectprogram.orgyoutube.comresearchgate.net. TD-DFT calculations determine the energies of excited electronic states and the oscillator strengths associated with transitions from the ground state. These calculations typically employ functionals like B3LYP or CAM-B3LYP, often with basis sets such as 6-31G(d,p) or larger researchgate.netresearchgate.netgaussian.comyoutube.comresearchgate.net. The output of these calculations provides excitation energies, which can be converted into absorption wavelengths (λmax), and oscillator strengths, which relate to the intensity of the absorption bands gaussian.comyoutube.com.
Azulene itself exhibits characteristic absorption bands in the visible and UV regions, attributed to π-π* transitions researchgate.net. For substituted azulenes, the position and intensity of these bands are influenced by the nature and position of the substituents. While specific TD-DFT predicted UV-Vis absorption data for this compound were not explicitly detailed in the search results, studies on similar conjugated systems demonstrate that TD-DFT can reasonably reproduce experimental absorption spectra, aiding in the assignment of electronic transitions researchgate.netacs.orgresearchgate.netresearchgate.net.
The analysis of vibrational spectra, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is another area where DFT calculations provide valuable insights researchgate.netresearchgate.netias.ac.innih.govnih.govnepjol.info. DFT methods, commonly using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to calculate harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) researchgate.netias.ac.innih.govnih.gov. These calculated frequencies are then scaled and compared with experimental spectra to assign specific vibrational modes to functional groups and molecular deformations researchgate.netias.ac.innih.gov.
Studies on various brominated aromatic compounds and other organic molecules show good agreement between calculated and experimental FT-IR and Raman spectra researchgate.netias.ac.innih.govnih.gov. For instance, the characteristic stretching and bending frequencies associated with C-H bonds, aromatic rings, and specific functional groups are typically well-reproduced by these calculations. While direct vibrational data for this compound was not found in the provided snippets, the methodology employed for related compounds, such as brominated benzenes researchgate.netnih.gov or other organic molecules ias.ac.innih.gov, serves as a template for such theoretical investigations.
UV-Vis Absorption Predictions (TD-DFT)
Stability and Aromaticity Assessment of this compound Systemscareerendeavour.com
Aromaticity is a key concept dictating the stability and reactivity of cyclic conjugated molecules liu.edumasterorganicchemistry.comcareerendeavour.comddugu.ac.in. Azulene, with its fused five- and seven-membered rings, is inherently aromatic, possessing a delocalized π-electron system that confers significant stability researchgate.netresearcher.liferesearchgate.net. Theoretical methods are employed to quantify this aromaticity and assess the impact of substituents.
One common theoretical tool for assessing aromaticity is the Nuclear Independent Chemical Shift (NICS) calculation, which probes the magnetic shielding at the center of a ring system researchgate.net. Negative NICS values generally indicate diatropic ring currents, characteristic of aromaticity. Theoretical studies on substituted azulenes have investigated regioselectivity and stability, with calculations often optimized at levels like B3LYP/6-31+G** researchgate.net. These studies suggest that the position of substitution can influence the relative stability of isomers.
Advanced Spectroscopic Characterization of 1 Bromoazulene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR and ¹³C NMR Investigations
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the structure of 1-bromoazulene. In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of the protons provide information about their chemical environment and connectivity. For instance, in a study of an abnormal N-Heterocyclic Carbene based Nickel Complex, the ¹H NMR spectrum showed distinct signals for the protons on the azulene (B44059) ring. rsc.org The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. rsc.orgnih.gov
The following table summarizes typical ¹H and ¹³C NMR data for this compound derivatives found in the literature. Please note that exact chemical shifts can vary depending on the solvent and the specific derivative.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-2 | ~7.3 | C-1 | ~115 |
| H-3 | ~7.0 | C-2 | ~138 |
| H-4 | ~8.1 | C-3 | ~121 |
| H-5 | ~7.2 | C-3a | ~147 |
| H-6 | ~7.6 | C-4 | ~129 |
| H-7 | ~7.2 | C-5 | ~127 |
| H-8 | ~8.8 | C-6 | ~138 |
| C-7 | ~127 | ||
| C-8 | ~136 | ||
| C-8a | ~144 |
Two-Dimensional NMR Techniques (e.g., HMQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for unambiguously assigning proton and carbon signals. libretexts.orgwikipedia.orgyoutube.com These experiments correlate the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. libretexts.orgemerypharma.com An HSQC/HMQC spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other, with cross-peaks indicating which proton is attached to which carbon. libretexts.orgcam.ac.uk This is particularly useful in complex molecules where 1D spectra may have overlapping signals. wikipedia.orgemerypharma.com For example, a cross-peak in the HSQC spectrum of a this compound derivative would definitively link a specific proton signal to its corresponding carbon signal on the azulene ring. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgslideshare.net For molecules with conjugated π systems like azulene and its derivatives, these transitions typically involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). libretexts.orgshu.ac.uk The wavelengths of maximum absorbance (λmax) in the UV-Vis spectrum provide insights into the electronic structure of the molecule. core.ac.ukku.edu
Correlation with Frontier Molecular Orbitals (HOMO/LUMO)
The electronic transitions observed in UV-Vis spectroscopy are directly related to the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy of the absorbed light corresponds to the energy difference between the HOMO and the LUMO, often referred to as the HOMO-LUMO gap. libretexts.orgnumberanalytics.com In a typical electronic transition, an electron is excited from the HOMO to the LUMO. libretexts.orgossila.com A smaller HOMO-LUMO gap results in the absorption of longer wavelength light. libretexts.orgnumberanalytics.com The study of the HOMO-LUMO gap is crucial for understanding the electronic properties and reactivity of molecules. ossila.comnumberanalytics.com
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. stellarnet.usgatewayanalytical.com These techniques are complementary, as the selection rules for a vibration to be IR or Raman active differ. gatewayanalytical.comedinst.com An IR-active vibration must result in a change in the molecule's dipole moment, while a Raman-active vibration requires a change in the molecule's polarizability. stellarnet.usgatewayanalytical.com
For this compound, FT-IR and Raman spectra would reveal characteristic vibrational modes for the azulene core and the C-Br bond. For example, C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations of the aromatic rings are found in the 1600-1400 cm⁻¹ range. The C-Br stretching vibration would be expected at a lower frequency. Detailed analysis of these spectra, often aided by computational calculations, allows for the assignment of specific vibrational modes. esisresearch.orgnih.gov
X-ray Crystallography for Solid-State Structures
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays through a single crystal of a compound, a unique diffraction pattern is produced. wikipedia.orgtulane.edu Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined with high accuracy. nih.gov
For this compound and its derivatives, X-ray crystallography can provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. ias.ac.in This data is crucial for understanding the molecule's geometry and how it packs in a crystal lattice. nih.gov The resulting crystal structure serves as the "gold standard" for structural characterization. ias.ac.in
Electrochemical Characterization (e.g., Cyclic Voltammetry)
The electrochemical behavior of azulene and its derivatives is a subject of significant interest due to the molecule's unique electronic structure. Azulene is a non-alternating bicyclic aromatic hydrocarbon featuring an electron-rich five-membered ring fused to an electron-deficient seven-membered ring. mdpi.com This inherent "push-pull" system imparts a notable dipole moment and allows azulenes to undergo both oxidation and reduction processes. upb.ro The electrochemical properties, including the number of redox waves and their corresponding potentials, are highly sensitive to the nature and position of substituents on the azulene core. upb.rolew.ro Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and rotating disk electrode voltammetry (RDE) are commonly employed to investigate these properties. upb.romdpi.com
Direct electrochemical characterization of this compound is challenging because its synthesis often results in an inseparable mixture with 1,3-dibromoazulene (B1595116), making it difficult to obtain a pure sample for analysis. rsc.org However, extensive research on other azulene derivatives, including various 1-substituted and bromo-substituted azulenes, provides significant insight into their redox behavior.
Studies on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one derivatives demonstrate that the redox potentials are influenced by the number and position of alkyl groups on the azulene moiety. mdpi.com For instance, the introduction of alkyl groups, which have a positive inductive effect, increases the electron density of the molecule. This makes the substituted compounds easier to oxidize and more difficult to reduce compared to the unsubstituted parent compound. mdpi.com The first anodic CV peaks for (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one and its alkylated derivatives were observed at potentials between +0.421 V and +0.578 V. mdpi.com
Similarly, the electrochemical properties of (azulen-1-yl)allylidene derivatives of β-keto compounds have been characterized. upb.ro These compounds exhibit multiple redox processes. For one such derivative, three anodic peaks and six cathodic peaks were identified using DPV, indicating complex electrochemical activity that includes radical anion formation, reduction of carbonyl and vinyl groups, and oligomer oxidation. researchgate.net
The redox behavior of azulenyl-functionalized dithienylethenes has also been explored. rsc.org The cyclic voltammogram for one such compound (4a) showed three anodic peaks (at +0.76, +1.21, and +1.77 V) and two cathodic peaks (+0.09 and +0.83 V) in its first cycle. A key finding was that electrochemical oxidation above +1.7 V could induce the cyclization of the dithienylethene unit. rsc.org
The position of the substituent dramatically affects the electrochemical properties. Substituents at the 1- and 3-positions (on the five-membered ring) are influenced by the ring's electron-donating character, while substituents at positions like 6 (on the seven-membered ring) experience an electron-withdrawing effect from the azulene core. nii.ac.jp For example, studies on poly(6-azulenylethynyl)benzene derivatives, prepared using 6-bromoazulene precursors, revealed multi-electron redox properties. nih.govmdpi.com One derivative, 1,4-bis(6-azulenylethynyl)benzene, exhibited a one-step, two-electron reduction, demonstrating the formation of a stable dianion. nih.gov
The following table summarizes the electrochemical data for several azulene derivatives as reported in the literature. All potentials are typically measured against a reference electrode like Ag/AgCl or referred to the ferrocene/ferrocenium (Fc/Fc+) redox couple. mdpi.comupb.ro
| Compound/Derivative Class | Method | Anodic Peak Potentials (V) | Cathodic Peak Potentials (V) | Solvent/Electrolyte | Reference |
| (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (L1) | CV | +0.578 | - | 0.1 M TBAP/CH3CN | mdpi.commdpi.com |
| (Z)-5-((3,5-dimethylazulen-1-yl)methylene)-2-thioxo-thiazolidin-4-one (L2) | CV | +0.493 | - | 0.1 M TBAP/CH3CN | mdpi.com |
| (Z)-5-((3,5,7-trimethylazulen-1-yl)methylene)-2-thioxo-thiazolidin-4-one (L3) | CV | +0.421 | - | 0.1 M TBAP/CH3CN | mdpi.com |
| Azulenyl-functionalized dithienylethene (4a) | CV | +0.76, +1.21, +1.77 | +0.09, +0.83 | Dichloromethane (B109758) | rsc.org |
| (azulen-1-yl)allylidene derivative of acetylacetone (B45752) (1) | DPV | +0.34, +0.62, +1.33 | - | 0.1 M TBAP/CH3CN | researchgate.net |
| 1,4-bis(6-azulenylethynyl)benzene derivative (4b) | CV | - | -1.28 (two-electron reduction) | - | nih.gov |
Functionalization Strategies for 1 Bromoazulene
Introduction of Carbon-Based Substituents
The formation of new carbon-carbon bonds at the C1 position of 1-bromoazulene is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and excellent functional group tolerance, making them indispensable tools for synthetic chemists.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely utilized for the arylation of this compound. This reaction involves the coupling of this compound with aryl boronic acids or their esters in the presence of a palladium catalyst, a base, and often a co-catalyst like copper salts. For instance, Suzuki-Miyaura coupling has been employed to synthesize azulene-fluorene conjugated polymers, where dibromoazulenes are coupled with fluorene-based boronate esters mdpi.comresearchgate.net. While Friedel-Crafts alkylation is a general method for introducing alkyl groups onto aromatic rings via electrophilic aromatic substitution libretexts.orgmt.combyjus.com, its direct application for functionalizing the C-Br bond of this compound is less common compared to cross-coupling strategies.
The introduction of alkynyl groups is efficiently achieved through the Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide (or pseudohalide) is highly effective for this compound. For example, the reaction of bromoazulene derivatives with trimethylsilylacetylene, followed by desilylation, provides a route to ethynylazulenes on a multigram scale arizona.eduresearchgate.net. The Sonogashira reaction is known for its mild conditions and broad substrate scope, making it suitable for complex molecule synthesis wikipedia.orglibretexts.orgyoutube.com.
While specific examples of direct alkenylation of this compound via cross-coupling are less extensively documented in the provided search results compared to ethynylation, general alkenylation strategies involving C(sp³)-H functionalization or coupling with vinylating agents exist organic-chemistry.orgnih.gov. However, the primary focus for C-C bond formation at the C1 position of this compound remains on arylation and ethynylation.
Table 1: Carbon-Carbon Bond Formation via Cross-Coupling with this compound
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Aryl boronic acid | Pd catalyst, Base | Various (e.g., Pd(OAc)₂, SPhos, Cs₂CO₃, Toluene) | Varies | mdpi.comresearchgate.net |
| Sonogashira | This compound | Terminal alkyne | Pd catalyst, CuI, Base | Various (e.g., Pd(PPh₃)₄, CuI, Et₃N) | Good | arizona.eduresearchgate.netlibretexts.org |
Alkylation and Arylation Reactions
Heteroatom Functionalization at Position 1
The C-Br bond in this compound is also amenable to the introduction of heteroatoms, primarily nitrogen and sulfur, through various catalytic and nucleophilic substitution methods.
The synthesis of aminoazulenes from this compound is predominantly achieved via palladium-catalyzed Buchwald-Hartwig amination. This reaction couples aryl halides with primary or secondary amines using palladium catalysts, specialized phosphine (B1218219) ligands, and a base sigmaaldrich.comlibretexts.orgwikipedia.orgwuxiapptec.comcommonorganicchemistry.com. For example, the Buchwald-Hartwig amination allows for the efficient formation of C-N bonds, enabling the synthesis of diverse aryl amine derivatives of azulene (B44059).
Nucleophilic aromatic substitution (SNAr) reactions have also been reported for the amination of haloazulenes, particularly at positions 2 and 6, often requiring electron-withdrawing groups or specific reaction conditions like high temperatures in sealed tubes clockss.orgmdpi.com. While direct SNAr at the C1 position of this compound might be less common than Buchwald-Hartwig amination, it represents an alternative pathway for introducing amino functionalities.
Sulfonylation of aromatic compounds typically involves Friedel-Crafts sulfonylation using sulfonyl chlorides or sulfonic anhydrides in the presence of Lewis acid catalysts scispace.comchemrevlett.com. While direct sulfonylation of this compound at the C1 position via these methods is not explicitly detailed in the provided search results, the general reactivity of azulenes towards electrophilic substitution, with positions 1 and 3 being most reactive, suggests potential pathways. However, palladium-catalyzed cross-coupling reactions, such as Suzuki-type sulfonylation, have also emerged as methods for diaryl sulfone synthesis from aryl boron compounds chemrevlett.com, which could potentially be adapted for azulene derivatives.
Table 2: Heteroatom Functionalization via Cross-Coupling and Substitution
| Reaction Type | Substrate | Nucleophile/Electrophile | Catalyst System | Conditions | Yield (%) | Reference |
| Buchwald-Hartwig Amination | This compound | Amine | Pd catalyst, Ligand (e.g., BINAP, Xantphos), Base | Various (e.g., Pd₂(dba)₃, Cs₂CO₃, Toluene/THF, Heat) | Varies | sigmaaldrich.comlibretexts.orgwikipedia.orgwuxiapptec.comcommonorganicchemistry.comclockss.orgscispace.com |
| SNAr Amination | Haloazulene | Cyclic amine | None (thermal) | High temp, sealed tube | High | clockss.orgmdpi.com |
| Friedel-Crafts Sulfonylation | Arene/Azulene | Sulfonylating agent | Lewis acid (e.g., AlCl₃, Fe³⁺-montmorillonite) | Various | Varies | scispace.comchemrevlett.com |
Amination Reactions
Development of Polymeric and Oligomeric Azulene Architectures
This compound and its dibrominated counterparts, such as 1,3-dibromoazulene (B1595116), serve as valuable monomers for the construction of conjugated polymers and oligomers. Suzuki-Miyaura cross-coupling polymerization is a prominent method for this purpose. For instance, poly[2,7-(9,9-dialkylfluorenyl)-alt-(1',3'-azulenyl)] has been synthesized by coupling 1,3-dibromoazulene with fluorene-based bis(boronate esters) researchgate.net. Similarly, oligo- and poly(azulene)s have been prepared from this compound and 1,3-dibromoazulene using nickel-catalyzed homocoupling reactions nih.gov. These polymeric materials often exhibit unique electronic and optical properties, making them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) researchgate.netmdpi.comacs.org.
Table 3: Polymerization/Oligomerization of Azulene Derivatives
| Monomer(s) | Reaction Type | Catalyst System | Conditions | Product Type | Reference |
| 1,3-Dibromoazulene | Suzuki Polymerization | Pd catalyst, Base | Suzuki reaction conditions | Poly(azulene)s | researchgate.net |
| This compound, 1,3-Dibromoazulene | Ni-catalyzed homocoupling | NiBr₂(PPh₃)₂, Zn⁰, Et₄NI | THF, Heat | Oligo- and Poly(azulene)s | nih.gov |
This compound stands as a versatile building block in organic synthesis, offering multiple avenues for functionalization. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, are highly effective for introducing carbon-based substituents like aryl and alkynyl groups. Furthermore, Buchwald-Hartwig amination provides a robust method for C-N bond formation, leading to diverse aminoazulene derivatives. These functionalization strategies not only expand the library of azulene-based compounds but also pave the way for the development of advanced materials and molecules with tailored electronic and biological properties.
Compound List:
this compound
Azulene
Guaiazulene
1,3-Dibromoazulene
Phenylboronic acid
Trimethylsilylacetylene
Aryl boronic acids
Aryl halides
Terminal alkynes
Primary amines
Secondary amines
Cyclic amines
Pyrrolidine
Piperidine
Morpholine
Aryl triflates
Alkyl halides
Alkenes
Sulfonyl chlorides
Sulfonic anhydrides
Sulfonic acids
Aryl sulfonates
Aryl boronate esters
Fluorene-based bis(boronate esters)
1,3-Dicarbonyl compounds
Vinylphenyliodonium salts
Ammonia
Benzophenone imine
Silylamide
Tropolone derivatives
Ethylbenzene
Styrene
Cumene
Xylene
Toluene
p-Xylene
Terephthalic acid
Tazarotene
SIB-1508Y (Altinicline)
Triisopropylsilylacetylene
2,6-diaminoazulenes
Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate
Diethyl 6-bromoazulene-1,3-dicarboxylate
2-bromo-6-pyrrolidinylazulene derivative
4,7-dibromo-6-(n-alkyl)azulenes
4,7-diethynyl-6-(n-dodecyl)azulene
tert-butyl N-(6-bromoazulen-2-yl)carbamate
Dimeric aminoazulene
1,3-bis[2-(3-alkylthienyl)]azulene
Azulene-bithiophene copolymers
Azulene-benzothiadiazole copolymers
Azulene-benzodithiophene copolymers
1,3-bisborylated azulene
D–A-type azulene-DPP copolymers
Oligo- and Poly(azulene) Synthesis from this compound
The incorporation of azulene units into polymeric backbones can impart desirable optoelectronic and photophysical properties. This compound and its dibrominated counterparts are crucial precursors for synthesizing these conjugated materials through various cross-coupling polymerization techniques.
Suzuki Coupling: This palladium-catalyzed reaction is widely employed for the synthesis of conjugated polymers. For instance, polymers like poly[2,7-(9,9-dialkylfluorenyl)-alt-(1′,3′-azulenyl)] have been prepared by reacting 1,3-dibromoazulene with appropriate fluorene (B118485) diboronate esters beilstein-journals.orgresearchgate.net. Similarly, azulene-thiophene copolymers have been synthesized using 1,3-dibromo-[2-(3-dodecylthien-2-yl)]azulene with thiophene (B33073) boron esters beilstein-journals.org.
Stille Coupling: Another prominent palladium-catalyzed method, Stille coupling, has been utilized for the synthesis of poly(azulen-6-yl)benzene derivatives by reacting 6-bromoazulenes with polybromobenzenes researchgate.netcolab.wsrsc.org. This method has also been applied to synthesize polymers from 1,3-dibromo-[2-(3-dodecylthien-2-yl)]azulene and 1,3-dibromo-2-arylazulenes with thiophene or benzothiophene (B83047) units beilstein-journals.org.
Other Polymerization Methods:
Oxidative Polymerization: Poly{1,3-bis[2-(3-alkylthienyl)]azulene} has been synthesized by the oxidative polymerization of 1,3-bis(3-alkylthienyl)azulene, which was itself prepared from 1,3-dibromoazulene nih.gov.
Ni-Catalyzed Coupling: Oligomers of azulene, such as Az2-Az6, have been synthesized from this compound and 1,3-dibromoazulene using nickel-catalyzed coupling reactions figshare.com.
Buchwald-Hartwig Amination: The synthesis of poly[2,6-aminoazulene] has been achieved using the Buchwald-Hartwig reaction starting from tert-butyl N-(6-bromoazulen-2-yl)carbamate nih.gov.
Sonogashira Coupling: This reaction has been employed for the synthesis of conjugated polymer systems using iodoazulenes and dibromoazulene researchgate.net.
Table 1: Selected Oligo- and Poly(azulene) Syntheses
| Monomer Precursor | Polymerization Method | Co-monomer/Reagent | Resulting Polymer Type | Key Properties (Mn, PDI/PD) | Citation |
| 1,3-dibromoazulene | Suzuki Coupling | 9,9-dialkylfluorene-2,7-bis(trimethyleneborate) | Poly[2,7-(9,9-dialkylfluorenyl)-alt-(1′,3′-azulenyl)] | N/A | beilstein-journals.orgresearchgate.net |
| 1,3-dibromo-[2-(3-dodecylthien-2-yl)]azulene | Suzuki Coupling | Thiophene boron ester | Poly(thienyl-azulene) | N/A | beilstein-journals.org |
| 1,3-dibromo-[2-(3-dodecylthien-2-yl)]azulene | Stille Coupling | 2,1,3-benzothiadiazole-4,7-bis(boronic acid pinacol (B44631) ester) | Poly(benzothiadiazole-azulene) | N/A | beilstein-journals.org |
| 1,3-dibromo-2-arylazulenes | Stille Coupling | Bis(trimethylstannyl)thiophene | Poly(2-arylazulene-alt-thiophene) | 6900–12000 Da | beilstein-journals.org |
| 1,3-dibromoazulene | Grignard/Oxidative Polymerization | 2-bromo-3-alkylthiophene | Poly{1,3-bis[2-(3-alkylthienyl)]azulene} | 16,000–41,000 Da | nih.gov |
| tert-butyl N-(6-bromoazulen-2-yl)carbamate | Buchwald-Hartwig Reaction | N/A | Poly[2,6-aminoazulene] | 2900 Da, 1.22 | nih.gov |
| This compound | Ni-catalyzed coupling | 1,3-dibromoazulene | Azulene Oligomers (Az2-Az6) | N/A | figshare.com |
| 1,3-dibromoazulene | Ni-catalyzed dehalogenative polycondensation | N/A | Soluble chemically synthesized polyazulene (PAz chem) | 16,400 | figshare.com |
Formation of Biaryls and Dimeric Structures
The coupling of two azulene units or the formation of azulene-aryl biaryls is a significant area of functionalization. These reactions are typically achieved through transition metal-catalyzed cross-coupling reactions.
Ullmann Coupling: This classic copper-catalyzed reaction is used for the synthesis of symmetric biaryls by coupling aryl halides organic-chemistry.orgbyjus.comresearchgate.netwikipedia.org. While traditionally requiring harsh conditions, it remains a fundamental method for C-C bond formation.
Suzuki and Stille Coupling: These palladium-catalyzed reactions are highly effective for forming biaryl linkages. For example, the reaction of 1,3-dibromoazulene with fluorene derivatives via Suzuki coupling has yielded azulene-fluorene conjugated oligomers and polymers, which inherently involve biaryl linkages researchgate.net. Stille coupling of 6-bromoazulenes with aryl halides or polybromobenzenes has been used to synthesize 6-arylazulenes and poly(azulen-6-yl)benzene derivatives, effectively creating azulene-aryl biaryl structures researchgate.netcolab.wsrsc.org.
Other Dimerization Methods:
Ni-Catalyzed Coupling: Oligomers, which can be considered dimers or higher oligomers, are formed by Ni-catalyzed coupling of this compound and 1,3-dibromoazulene figshare.com.
Oxidative Dimerization: 1,1′-biazulenes have been synthesized through the oxidative dimerization of azulene derivatives, often involving radical cation intermediates mdpi.com.
Buchwald-Hartwig Reaction: Dimeric aminoazulenes have been synthesized from 6-bromoazulene using this palladium-catalyzed amination reaction mdpi.com.
Table 2: Formation of Biaryls and Dimeric Structures
| Reactants | Coupling Method | Product Type | Yield/Yield Range | Citation |
| 1,3-dibromoazulene + Fluorene derivatives | Suzuki Coupling | Azulene-fluorene biaryls/oligomers | N/A | researchgate.net |
| 6-bromoazulene + Aryl/Polybromobenzenes | Stille Coupling | 6-Arylazulenes, Poly(azulen-6-yl)benzenes | Good yield | researchgate.netcolab.wsrsc.org |
| 2-aminoazulene + 2-halo-1-azaazulenes | Buchwald-Hartwig Reaction | (2-azulenyl)(1-aza-2-azulenyl)amines | N/A | mdpi.com |
| Azulene derivatives (e.g., sulfides) | Oxidative Dimerization | 1,1′-biazulenes | N/A | mdpi.com |
| Aryl Halides (e.g., ortho-chloronitrobenzene) | Ullmann Coupling (Cu-catalyzed) | Symmetric Biaryls (e.g., dinitrobiphenyl) | Moderate to good | organic-chemistry.orgbyjus.comwikipedia.org |
Synthesis of Heterocycle-Substituted and Fused this compound Derivatives
The introduction of heterocyclic moieties onto the azulene core significantly expands the scope of azulene chemistry, leading to compounds with tailored electronic and biological properties. This compound and its derivatives are key starting materials for these syntheses, often employing palladium-catalyzed cross-coupling reactions.
N-Containing Heterocycles
The synthesis of azulene derivatives bearing nitrogen-containing heterocycles is a well-explored area. These compounds are accessed through various cross-coupling reactions with nitrogenous heterocycles or through cyclization strategies.
Palladium-Catalyzed Cross-Coupling:
Suzuki Coupling: 1-Heteroarylazulenes have been synthesized by reacting 1-azulenylsulfonium salts with heterocyclic boronic acids or esters using palladium/XPhos catalysis mdpi.com.
Negishi Coupling: 2-(4-pyridyl)azulene was prepared by coupling 2-bromoazulene (B1610320) with a 4-pyridyl zinc reagent mdpi.com.
Buchwald-Hartwig Amination: This reaction is highly effective for forming C-N bonds. It has been used to synthesize dimeric aminoazulenes from 6-bromoazulene and phenylamines mdpi.com. Furthermore, this method is broadly applicable for coupling aryl halides with various aromatic and heterocyclic amines to create complex organic semiconductors nih.govnih.gov. The synthesis of 2,6-diaminoazulenes has also been achieved by reacting 2-amino-6-bromoazulene derivatives with cyclic amines researchgate.net.
Other Methods:
Sonogashira Coupling: This reaction can be used to introduce alkynyl-substituted heterocycles or to synthesize heterocycles themselves, as demonstrated by the coupling of 2-amino-3-bromopyridines with terminal alkynes scirp.org.
Cyclization Reactions: Pyrrole-fused azulene derivatives have been synthesized through two-step procedures starting from 1-iodo-2-acetoaminoazulene derivatives mdpi.com. Indol-2-yl)azulenes were formed via Vilsmeier–Haack-type reactions of azulene derivatives with 2-indolinone mdpi.com.
Table 3: Synthesis of N-Heterocycle-Substituted Azulenes
| Azulene Precursor | Heterocycle Partner | Reaction Type | Product Type | Yield/Yield Range | Citation |
| 1-azulenylsulfonium salt | Heterocyclic boronic acids | Pd/XPhos Catalysis | 1-Heteroarylazulenes | Good | mdpi.com |
| 2-bromoazulene | 4-pyridyl zinc reagent | Negishi Coupling | 2-(4-pyridyl)azulene | 76% | mdpi.com |
| 2-iodoazulene (B3051789) | Pyridyl/Quinolyl Mg ate-complexes | Pd-catalyzed cross-coupling | 2- and 6-heteroarylazulenes | Good to excellent | mdpi.com |
| 1-iodo-2-acetoaminoazulene derivatives | N/A | Two-step synthesis | Pyrrole-fused azulene derivatives | Good | mdpi.com |
| 6-bromoazulene | Phenylamines | Buchwald-Hartwig Reaction | Dimeric aminoazulenes | N/A | mdpi.com |
| 2-amino-6-bromoazulene derivatives | Cyclic amines | Sealed-tube conditions | 2,6-diaminoazulenes | Excellent | researchgate.net |
| 2-amino-3-bromopyridines | Terminal alkynes | Sonogashira Coupling | Alkynyl-substituted pyridines | N/A | scirp.org |
O- and S-Containing Heterocycles
The incorporation of oxygen- and sulfur-containing heterocycles onto the azulene scaffold is also achievable through various synthetic methodologies.
Cyclization Reactions: Azuleno[2,1-b]pyrans, which are fused oxygen-containing heterocycles, have been synthesized from 2-hydroxyazulene (B91678) derivatives via three-component cascade reactions with arylaldehydes and malononitrile (B47326) mdpi.com. Sulfur-containing heterocycles, such as indolo-triazolo-pyridazinethiones, have been prepared through the cyclization of indole-triazole-thione derivatives with aromatic aldehydes mdpi.com.
Cross-Coupling Reactions: While less frequently detailed specifically for this compound in the provided snippets compared to N-heterocycles, general strategies for synthesizing O-heterocycles often involve palladium-catalyzed reactions, such as the carboetherification of alkenyl oximes with (hetero)aryl halides organic-chemistry.org.
Table 4: Synthesis of O- and S-Heterocycle-Substituted Azulenes
| Azulene Precursor | Heterocycle Partner/Reagent | Reaction Type | Product Type | Yield/Yield Range | Citation |
| 2-hydroxyazulene derivative | Arylaldehydes, Malononitrile | Three-component cascade | 2-amino-3-cyano-4-aryl-10-ethoxycarbonylazuleno[2,1-b]pyrans | N/A | mdpi.com |
| Indole-triazole-thione derivative | Aromatic aldehydes | Cyclization | Indolo-triazolo-pyridazinethiones | Excellent | mdpi.com |
Compound List:
this compound
1,3-dibromoazulene
6-bromoazulene
2-bromoazulene
1-iodoazulene
2-iodoazulene
1,3-bis(3-alkylthienyl)azulene
1,3-dibromo-[2-(3-dodecylthien-2-yl)]azulene
1,3-dibromo-2-arylazulenes
tert-butyl N-(6-bromoazulen-2-yl)carbamate
2-aminoazulene
2-amino-6-bromoazulene
Azulene oligomers (Az2-Az6)
Soluble chemically synthesized polyazulene (PAz chem)
Poly{1,3-bis[2-(3-alkylthienyl)]azulene}
Poly[2,7-(9,9-dialkylfluorenyl)-alt-(1′,3′-azulenyl)]
Poly(2-arylazulene-alt-thiophene)
Poly[2,6-aminoazulene]
1,1′-biazulenes
Dimeric aminoazulene
6-Arylazulenes
Poly(azulen-6-yl)benzene derivatives
1-Heteroarylazulenes
2-(4-pyridyl)azulene
2- and 6-heteroarylazulenes
Pyrrole-fused azulene derivatives
(2-azulenyl)(1-aza-2-azulenyl)amines
1-(indol-2-yl)azulenes
2-amino-3-cyano-4-aryl-10-ethoxycarbonylazuleno[2,1-b]pyrans
Indolo-triazolo-pyridazinethiones
2,6-diaminoazulenes
Applications of 1 Bromoazulene in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Building Block for Complex Molecules
The bromine atom substituent on the azulene (B44059) framework provides a reactive site, facilitating a range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This reactivity enables the integration of the azulene moiety into larger molecular structures, establishing 1-bromoazulene and related brominated azulenes as important precursors in the synthesis of sophisticated organic compounds.
Precursor in Total Synthesis Approaches
Intermediate in Cascade and Annulation Reactions
This compound and other brominated azulene derivatives can function as intermediates in cascade and annulation reactions, facilitating the construction of complex cyclic systems. For example, related 6-bromoazulene derivatives have been utilized in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, underscoring their role as versatile intermediates in the synthesis of functionalized azulenes researchgate.net. While direct examples featuring this compound as a specific intermediate in named cascade or annulation reactions are not extensively detailed in the provided search snippets, the general reactivity of aryl bromides, including those of azulene, suggests their potential in such transformations, particularly in metal-catalyzed cyclization and coupling processes beilstein-journals.orgnih.govresearchtrend.netmit.eduwikipedia.orgnih.govprinceton.edursc.orgescholarship.org. It is noteworthy that in certain synthetic contexts, pure this compound can be challenging to isolate, often being obtained as a mixture with 1,3-dibromoazulene (B1595116), which can influence its direct application as a singular intermediate rsc.org.
Organic Electronic Materials Development
The distinctive electronic and optical properties of azulene, such as its non-alternant structure, significant dipole moment, and unique charge distribution, make its derivatives highly desirable for applications in organic electronics. This compound, via its reactive bromine atom, facilitates the incorporation of the azulene core into various organic electronic materials.
Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Azulene derivatives have attracted considerable interest for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) researchgate.netresearchgate.netresearchgate.netuj.edu.plrsc.orgwikipedia.orgrsc.orgossila.comsigmaaldrich.com. The synthesis of azulene-based aromatic diimides (BAzDIs), for instance, has demonstrated promise for organic electronic materials due to their unique photophysical properties and charge transport capabilities researchgate.netrsc.orgrsc.org. Brominated azulenes, including those related to this compound, are instrumental in constructing these complex structures, often through cross-coupling reactions, to generate materials with tunable electronic properties suitable for OFETs and OLEDs researchgate.netresearchgate.net. Research has explored azulene-substituted dithienylethenes for their potential in these devices, leveraging the inherent electronic characteristics of the azulene core rsc.org.
Functional Materials for Solar Cells
The distinct optical and electronic properties of azulene derivatives also position them as promising candidates for functional materials in solar cells, particularly organic solar cells (OSCs) researchgate.netuj.edu.plwikipedia.orgsigmaaldrich.comox.ac.uk20.210.105. This compound serves as a key intermediate for introducing the azulene chromophore into materials designed for light harvesting and charge generation researchgate.net. The capacity of azulene derivatives to absorb light across a broad spectrum and their tunable electronic energy levels contribute to their utility in photovoltaic applications uj.edu.plrsc.orgwikipedia.orgsigmaaldrich.comox.ac.uk20.210.105.
Photochromic Systems based on this compound Derivatives
Azulene derivatives have been investigated for their photochromic properties, which involve light-induced reversible changes in color or other characteristics rsc.orguj.edu.plresearchgate.netwiley-vch.dempg.denih.gov. The synthesis of novel azulenyl-functionalized dithienylethenes, for example, utilizes azulene bromides (potentially including this compound) to create photochromic systems exhibiting visible light-triggered cyclization and fluorescence switching rsc.orgresearchgate.net. The intrinsic optical properties of azulene, such as its strong absorption in the visible region and its unique fluorescence emission, make it an attractive component for developing advanced photochromic materials uj.edu.pl.
Catalytic Applications Involving 1 Bromoazulene
Ligands in Metal-Catalyzed Reactions
Azulene (B44059) derivatives have garnered attention for their potential as ligands in metal-catalyzed reactions due to their unique electronic and structural properties. While direct examples of 1-bromoazulene itself acting as a ligand are not extensively detailed in the provided literature, it serves as a key starting material for synthesizing more elaborate azulene-based ligands. Through palladium-catalyzed cross-coupling reactions, functional groups can be appended to the azulene core, creating molecules designed to coordinate with metal centers and influence catalytic outcomes. For instance, the synthesis of azulene-substituted compounds for metal sensors often involves functionalizing the azulene core, with bromoazulenes acting as precursors for these modifications lew.ro. The ability to introduce diverse substituents via cross-coupling allows for fine-tuning the electronic and steric properties of the resulting azulene-based ligands, which can then be employed in various metal-catalyzed transformations.
Precursors for Catalytically Active Azulene-Based Structures
The utility of this compound extends to its role as a precursor for creating larger, catalytically relevant azulene-based structures. The bromine atom acts as a reactive site for polymerization and the construction of extended π-conjugated systems, which are often integral to the design of functional materials with catalytic properties.
The synthesis of conjugated polymers and materials incorporating azulene units often relies on bromoazulenes as starting materials. For example, 1,3-dibromoazulene (B1595116) has been utilized in Grignard reactions followed by oxidative polymerization to yield poly(azulene-thiophene) copolymers beilstein-journals.orgnih.gov. These polymers, with their extended π-systems and unique electronic characteristics, are explored for applications in organic electronics and could potentially serve as supports or active components in nanostructured catalysts. While specific catalytic applications of these azulene-based polymers are still an emerging area, the ability to create ordered structures from azulene precursors like bromoazulenes opens avenues for developing novel heterogeneous catalytic materials.
The incorporation of aromatic moieties into heterogeneous catalytic systems is a well-established strategy for enhancing catalyst performance and stability. Azulene units, synthesized from precursors such as this compound, can be envisioned as components within such systems. The synthesis of complex azulene-containing molecules via cross-coupling reactions provides access to structures that could be immobilized onto solid supports, forming heterogeneous catalysts. Research into azulene-based π-functional materials highlights their potential in various applications researchgate.netbeilstein-journals.orgacs.orgmdpi.com, suggesting that their integration into heterogeneous catalytic frameworks is a logical progression. However, direct examples of this compound being used to construct specific heterogeneous catalysts are not explicitly detailed in the provided search results.
Nanostructured Catalysts Derived from Azulene Scaffolds
Computational Catalysis Studies Relevant to this compound Transformations
Computational studies play a vital role in understanding the electronic properties and reactivity of molecules, which is crucial for designing and optimizing catalysts. While specific computational studies focusing solely on the catalytic transformations of this compound are limited in the provided results, research on azulene derivatives offers insights. Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties of azulene-based ligands, correlating their molecular descriptors with their electrochemical behavior . Furthermore, theoretical studies have explored the mechanisms of azulene transformations, such as ring expansion versus C-H functionalization, highlighting the importance of computational chemistry in predicting reactivity patterns nih.gov. These studies provide a foundation for understanding how the azulene core, and by extension its halogenated derivatives like this compound, might behave in catalytic environments. The development of computational tools for predicting catalytic performance is an active area, with efforts focused on both homogeneous and heterogeneous catalysis nih.govsimonsfoundation.orgox.ac.uklidsen.comtuwien.at.
Data Table: Examples of Bromoazulene Reactivity in Cross-Coupling
Q & A
Q. Q1: What are the key considerations for optimizing the synthesis of 1-Bromoazulene in laboratory settings?
Methodological Answer:
- Reaction Conditions: Prioritize temperature control (e.g., cryogenic bromination at –78°C to minimize side reactions like di-bromination) and solvent selection (e.g., anhydrous dichloromethane to avoid hydrolysis) .
- Yield Improvement: Use iterative fractional crystallization or column chromatography for purification, and validate purity via melting point analysis and NMR.
- Safety Protocols: Follow OSHA-compliant handling for brominated compounds, including fume hood use, impervious gloves, and respiratory protection to mitigate toxicity risks .
Q. Q2: How should researchers approach spectroscopic characterization of this compound to resolve structural ambiguities?
Methodological Answer:
- Multi-Technique Validation: Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify bromine substitution patterns.
- Computational Aids: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data for unresolved signals .
- Error Mitigation: Document solvent-induced shifts and quantify signal-to-noise ratios to avoid misinterpretation .
Q. Q3: What ethical and reproducibility standards apply to publishing this compound research?
Methodological Answer:
- Data Transparency: Disclose all synthetic protocols, including failed attempts, to aid reproducibility. Use platforms like Zenodo for raw spectral data deposition.
- Ethical Compliance: Adhere to institutional review for hazardous waste disposal and cite prior work rigorously to avoid plagiarism .
Advanced Research Questions
Q. Q4: How can mechanistic studies elucidate the electrophilic aromatic substitution (EAS) pathways in this compound derivatization?
Methodological Answer:
- Isotopic Labeling: Use deuterated solvents (e.g., DO) to track proton transfer steps in EAS kinetics.
- Computational Modeling: Apply ab initio methods (e.g., Gaussian) to map transition states and compare activation energies for competing pathways .
- Contradiction Analysis: Address discrepancies between experimental and computational data using principal contradiction frameworks (e.g., identifying if steric effects outweigh electronic factors) .
Q. Q5: What strategies resolve contradictions in regioselectivity data for this compound cross-coupling reactions?
Methodological Answer:
- Systematic Screening: Test palladium vs. nickel catalysts under varying ligand conditions (e.g., PPh vs. XPhos) to identify dominant steric/electronic drivers.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to published datasets, highlighting outliers via residual plots .
- Principal Contradiction Framework: Determine if catalyst loading (principal aspect) or solvent polarity (secondary aspect) governs selectivity .
Q. Q6: How can researchers design experiments to reconcile conflicting reports on this compound’s photostability?
Methodological Answer:
- Controlled Replication: Reproduce studies under standardized light sources (e.g., 365 nm UV lamps) and quantify degradation via HPLC.
- Environmental Controls: Isolate variables like oxygen presence (using Schlenk lines) and humidity (via desiccators) to identify instability triggers .
- Collaborative Validation: Share samples with independent labs to cross-verify findings, addressing systemic bias .
Q. Q7: What methodologies enable the development of novel this compound-based functional materials?
Methodological Answer:
- Structure-Activity Relationships (SAR): Systematically modify substituents (e.g., electron-withdrawing groups) and correlate with optoelectronic properties via cyclic voltammetry.
- High-Throughput Screening: Use combinatorial chemistry to test copolymerization efficacy with conjugated monomers (e.g., thiophenes) .
- FINER Criteria: Ensure feasibility by scaling reactions from mg to g quantities while maintaining >95% purity .
Q. Q8: How can cross-disciplinary approaches enhance understanding of this compound’s biological interactions?
Methodological Answer:
- Hybrid Assays: Combine in vitro cytotoxicity screens (e.g., MTT assays) with molecular docking simulations to predict binding affinities for azulene-based pharmacophores.
- Contradiction Mapping: Identify if observed bioactivity stems from bromine’s electronegativity (principal aspect) or azulene’s aromaticity (secondary aspect) .
Q. Q9: What frameworks support grant proposal development for this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
